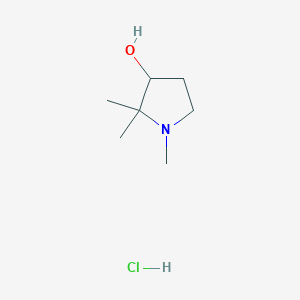

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2230803-50-4 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C7H16ClNO and it has a molecular weight of 165.66 .Applications De Recherche Scientifique

Asymmetric Synthesis and Antibacterial Properties

The compound 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride has been explored in the asymmetric synthesis and study of the enantiomers of a potent quinolonecarboxylic acid class of antibacterial agents. This research highlights the significant in vitro and in vivo antibacterial activity of one enantiomer over the other, emphasizing the clinical importance of asymmetric synthesis in developing more effective antibacterial agents (Rosen et al., 1988).

Synthesis Technique Improvement

A study focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid demonstrated an improved technique that offers high yield, simplicity, and cost-effectiveness. This research is pivotal for the chemical industry, providing a more efficient method for producing key intermediates used in pharmaceuticals and other applications (Li Zi-cheng, 2009).

Inversion Barrier Study of Aminoorganolithiums

Investigations into the inversion barrier of dipole-stabilized alpha-aminoorganolithium compounds provide insights into the solvation and aggregation effects on racemization mechanisms. This study contributes to a deeper understanding of chemical reactivity and stability, which is crucial for developing new synthetic methodologies and stabilizing reactive intermediates (Haeffner et al., 2002).

Design and Synthesis of HIV-1 Entry Inhibitors

Research on the design, synthesis, and structure-activity relationship of novel compounds as HIV-1 entry inhibitors showcases the potential of using this compound derivatives in developing antiviral therapies. These compounds have demonstrated significant potency against HIV-1, indicating their promise as leads for novel treatments (Katritzky et al., 2009).

Trimethyl Lock Mechanism

The trimethyl lock mechanism, involving derivatives of this compound, plays a critical role in molecular release processes in chemistry, biology, and pharmacology. This concept has applications in drug delivery systems and the controlled release of therapeutic agents, illustrating the compound's versatility beyond its primary uses (Levine & Raines, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

1,2,2-trimethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZMFZGACDTCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![7-(3-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

![2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2836751.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)